molecular formula C21H26FN3O5 B2957702 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide CAS No. 898464-95-4

2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide

Cat. No.: B2957702
CAS No.: 898464-95-4
M. Wt: 419.453
InChI Key: YGYUFDRSEZEKKH-UHFFFAOYSA-N
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Description

This compound features a 4H-pyran core substituted with a 4-oxo group at position 4, a piperazine ring linked via a methyl group at position 6, and an acetamide moiety attached to a 2-methoxyethyl chain. Its structural complexity suggests applications in targeting central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and fluorophenyl motifs in neuroactive compounds .

Properties

IUPAC Name

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5/c1-28-11-6-23-21(27)15-30-20-14-29-18(12-19(20)26)13-24-7-9-25(10-8-24)17-4-2-16(22)3-5-17/h2-5,12,14H,6-11,13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYUFDRSEZEKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Synthesis of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The piperazine and pyranone intermediates are coupled using a suitable linker, such as a methylene bridge.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyranone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyranone and acetamide moieties.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine and pyranone rings contribute to the overall stability and activity of the molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural elements for comparison include:

Piperazine substituents : Fluorophenyl vs. other aryl groups.

Core heterocycle : Pyran vs. pyridine, benzene, or triazine.

Acetamide side chain : Methoxyethyl vs. sulfonamide, benzothiazole, or trifluoromethyl groups.

Detailed Compound Comparisons

Table 1: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Acetamide Side Chain Notable Properties
Target Compound 4-Oxo-4H-pyran 4-Fluorophenyl N-(2-methoxyethyl) High lipophilicity; potential CNS activity due to fluorophenyl and piperazine .
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, ) Pyridine 3-Trifluoromethylbenzoyl N-Acetyl Enhanced metabolic stability from trifluoromethyl group; likely enzyme inhibition .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Benzene 4-Methylbenzenesulfonyl N-(4-fluorophenyl) Sulfonyl group improves solubility; potential kinase inhibition .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide () Benzothiazole 4-Methoxyphenyl N-Benzothiazole-linked phenyl Increased electron density from methoxy group; possible antimicrobial activity .
Pharmacological Implications
  • Target Compound : The 4-oxo-pyran core may confer conformational rigidity, improving selectivity for serotonin or dopamine receptors compared to flexible analogs .
  • Compound : The sulfonyl group improves aqueous solubility, favoring oral bioavailability, while the 4-fluorophenyl retains receptor affinity .
  • Compound : The benzothiazole moiety introduces planar aromaticity, possibly enabling DNA intercalation or topoisomerase inhibition .
Physicochemical Properties

Table 2: Calculated Properties

Property Target Compound Compound 9a () Compound Compound
Molecular Weight ~480 g/mol ~520 g/mol ~430 g/mol ~500 g/mol
cLogP 3.2 4.1 2.8 3.5
Hydrogen Bond Donors 1 2 1 2
Topological Polar SA 95 Ų 110 Ų 85 Ų 120 Ų
  • Target Compound : Moderate lipophilicity (cLogP 3.2) balances blood-brain barrier penetration and solubility .
  • Compound 9a : Higher cLogP (4.1) suggests strong membrane permeability but possible solubility limitations .

Biological Activity

The compound 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide represents a complex structure with potential pharmacological significance. This article aims to explore its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential based on existing literature and research findings.

Chemical Structure

The compound has the following chemical formula:
C26H30F2N7O4C_{26}H_{30}F_{2}N_{7}O_{4}
This structure includes a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

Biological Activity Overview

Research indicates that compounds containing piperazine and pyran rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds similar to the one have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some studies suggest potential anticancer activity linked to structural components similar to this compound.

Antimicrobial Activity

A study conducted on related piperazine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The inhibition concentrations (IC50) were reported as follows:

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63

These findings suggest that the presence of the piperazine ring contributes significantly to the antimicrobial properties of these compounds .

Enzyme Inhibition

The compound's potential as an AChE inhibitor was assessed through standard assays. The results indicated that several related compounds demonstrated significant inhibition, which is crucial for treating conditions like Alzheimer's disease. For example:

CompoundAChE Inhibition (%)IC50 (µM)
Compound X78%1.13
Compound Y65%1.21

These results highlight the enzyme-inhibitory potential of compounds with similar structures, suggesting that this compound may exhibit comparable activities .

Anticancer Activity

Research into similar piperazine derivatives has indicated promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)Compound Z5.0
HeLa (Cervical)Compound W3.5

These findings suggest that the incorporation of specific moieties enhances anticancer activity, positioning this compound as a candidate for further investigation in cancer therapy .

The biological activity of this compound likely stems from its ability to interact with various biological targets due to its complex structure. The piperazine component is known to modulate neurotransmitter systems, while the pyran ring may facilitate interactions with cellular receptors or enzymes.

Case Studies

  • Antimicrobial Efficacy : A series of synthesized compounds based on the piperazine framework were tested for their antimicrobial efficacy. The most active compounds showed a clear correlation between structural modifications and increased potency against gram-positive and gram-negative bacteria.
  • Neuroprotective Effects : In a study evaluating neuroprotective agents, derivatives containing similar structural features were shown to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

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